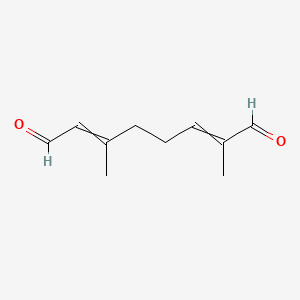![molecular formula C9H19NO2 B1344435 Ethyl 3-[ethyl(methyl)amino]butanoate CAS No. 1071401-07-4](/img/structure/B1344435.png)
Ethyl 3-[ethyl(methyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[ethyl(methyl)amino]butanoate is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Solubility and Solvent Effects
Research on compounds similar to Ethyl 3-[ethyl(methyl)amino]butanoate, such as 2-amino-3-methylbenzoic acid, has provided insights into their solubility in various solvents. This is crucial for processes like purification and chemical synthesis. Solubility in different solvents and at varying temperatures has been extensively studied, using methods like the isothermal saturation method (Zhu et al., 2019).
Chromatographic Separation
Another application area is the chromatographic separation of amino acids, where solvents related to this compound have been used. This is significant for analytical and preparative processes in biochemistry and pharmaceuticals (Mizell & Simpson, 1961).
Synthesis of Heterocycles
This compound and similar compounds have been used in the synthesis of heterocycles. This includes the preparation of various polyfunctionalized heterocyclic compounds, which are important in pharmaceutical and chemical industries (Braibante et al., 2002).
Biofuel and Biocommodity Chemicals
Compounds related to this compound, like 2-butanol and butanone, are being explored for their potential as biofuels and biocommodity chemicals. Studies have focused on the production processes using microbial pathways, which could offer a renewable alternative to traditional fuels (Ghiaci, Norbeck & Larsson, 2014).
Structural Analysis and Bioassays
This compound and its derivatives have been subject to structural analysis using techniques like NMR spectroscopy and X-ray crystallography. Additionally, preliminary bioassays have indicated their potential in fungicidal and plant growth regulation activities (Rajesh et al., 2012).
Propiedades
IUPAC Name |
ethyl 3-[ethyl(methyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-10(4)8(3)7-9(11)12-6-2/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBXCNHHVREQJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1344353.png)








![9-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1344369.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1344371.png)

![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)
